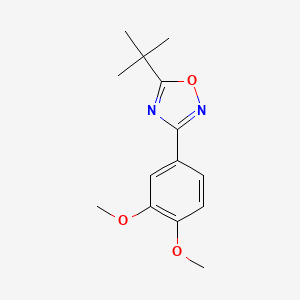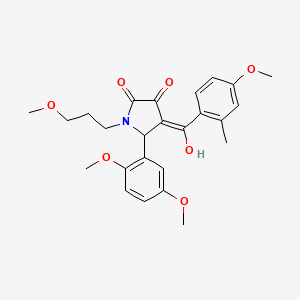
1-(3,4-dimethoxybenzoyl)azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxybenzoyl)azocane, also known as DABCO-Azocane, is a chemical compound that belongs to the azocane family. It is widely used in scientific research for its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)azocanee is not fully understood. However, it is believed to act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA, causing structural changes that can inhibit DNA replication and transcription. 1-(3,4-dimethoxybenzoyl)azocanee has also been shown to induce apoptosis, a programmed cell death mechanism that can be triggered by various stimuli.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzoyl)azocanee has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 1-(3,4-dimethoxybenzoyl)azocanee has also been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 1-(3,4-dimethoxybenzoyl)azocanee has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1-(3,4-dimethoxybenzoyl)azocanee has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a high degree of stability. 1-(3,4-dimethoxybenzoyl)azocanee is also highly soluble in organic solvents, which makes it easy to handle in the laboratory. However, 1-(3,4-dimethoxybenzoyl)azocanee has some limitations. It is relatively expensive, which can be a barrier to its use in some research settings. In addition, 1-(3,4-dimethoxybenzoyl)azocanee has limited water solubility, which can make it difficult to use in aqueous environments.
Future Directions
There are several potential future directions for research on 1-(3,4-dimethoxybenzoyl)azocanee. One area of interest is the development of new synthetic methods for 1-(3,4-dimethoxybenzoyl)azocanee that are more efficient and cost-effective. Another area of interest is the exploration of new applications for 1-(3,4-dimethoxybenzoyl)azocanee, such as its potential use as a photosensitizer in other types of photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-dimethoxybenzoyl)azocanee and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-(3,4-dimethoxybenzoyl)azocanee involves the reaction between 1-(3,4-dimethoxyphenyl)azocane and benzoyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane and is carried out under reflux conditions. The resulting product is a yellowish crystalline solid that is purified by recrystallization from ethanol.
Scientific Research Applications
1-(3,4-dimethoxybenzoyl)azocanee has been extensively used in scientific research for its potential applications in various fields. It has been studied for its antibacterial, antifungal, and anticancer properties. 1-(3,4-dimethoxybenzoyl)azocanee has also been used as a photosensitizer in photodynamic therapy, a technique that involves the use of light to activate a photosensitizing agent to destroy cancer cells.
properties
IUPAC Name |
azocan-1-yl-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-8-13(12-15(14)20-2)16(18)17-10-6-4-3-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUQLDVNBWREQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-1,3-thiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5398112.png)

![1,3-benzothiazol-2-yl[(4-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B5398138.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5398145.png)



![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide](/img/structure/B5398176.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)